molecular formula C17H19N3S B14997674 N-cyclopentyl-6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

N-cyclopentyl-6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B14997674
M. Wt: 297.4 g/mol
InChI Key: HILQQKQEMJPKCX-UHFFFAOYSA-N
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Description

N-cyclopentyl-6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes a cyclopentyl group, a methyl group, and a thiophene ring attached to an imidazo[1,2-a]pyridine core. Compounds in this family are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.

Preparation Methods

The synthesis of N-cyclopentyl-6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

N-cyclopentyl-6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-cyclopentyl-6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, such as blocking γ-aminobutyric acid receptors in the case of its use as a hypnotic agent .

Comparison with Similar Compounds

N-cyclopentyl-6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine can be compared with other imidazo[1,2-a]pyridine derivatives, such as zolpidem and alpidem . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications. For example:

The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C17H19N3S

Molecular Weight

297.4 g/mol

IUPAC Name

N-cyclopentyl-6-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C17H19N3S/c1-12-8-9-15-19-16(14-7-4-10-21-14)17(20(15)11-12)18-13-5-2-3-6-13/h4,7-11,13,18H,2-3,5-6H2,1H3

InChI Key

HILQQKQEMJPKCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2NC3CCCC3)C4=CC=CS4)C=C1

Origin of Product

United States

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